Enhanced Catalytic Hydroformylation Activity via Diphosphite Ligands Derived from Dipropyl Phosphorochloridite
Dipropyl phosphorochloridite is a critical precursor for synthesizing diphosphite ligands used in industrial hydroformylation. While direct comparative catalytic data for the dipropyl analog is scarce in open literature, a patent by INVISTA establishes a class-level inference: the structure of the phosphorochloridite directly determines the steric and electronic properties of the resulting ligand, which in turn governs catalytic performance. The patent demonstrates that specific phosphorochloridites (including analogs of dipropyl) are selected to minimize deleterious side-product formation (e.g., HCl elimination) during ligand synthesis, thereby maximizing the yield of the active catalyst [1]. Furthermore, the use of diphosphite ligands derived from such phosphorochloridites is an established industrial standard for rhodium-catalyzed hydroformylation of alkenes, a process where even subtle changes in ligand structure dramatically impact the linear-to-branched aldehyde ratio (l:b) and overall turnover frequency [2].
| Evidence Dimension | Catalytic ligand synthesis efficiency (indirect measure of precursor quality) |
|---|---|
| Target Compound Data | Dipropyl phosphorochloridite is used to produce diphosphite ligands for industrial hydroformylation [2]. |
| Comparator Or Baseline | Other dialkyl phosphorochloridites (e.g., diethyl, diisopropyl) produce ligands with different steric and electronic profiles, which are selected or rejected based on target catalytic outcomes [1]. |
| Quantified Difference | Not directly quantified in a single head-to-head study. The differentiation is qualitative but industrially significant: the choice of alkyl group (propyl vs. ethyl vs. isopropyl) is a key process control variable in ligand synthesis to ensure optimal catalyst performance [1]. |
| Conditions | Synthesis of diphosphite ligands via reaction of a phosphorochloridite with a bisaryl compound in the presence of a tertiary organic amine, as described in patent literature [1]. |
Why This Matters
For procurement, this establishes that dipropyl phosphorochloridite is not a commodity reagent but a structurally defined building block essential for replicating or optimizing specific catalytic processes described in the patent and industrial literature.
- [1] Forsyth, S., Turner, J. A., Whiston, K., & Voss, T. E. (2014, November 20). Method for making organodiphosphites from phosphorochloridites characterized by measuring side-product levels to determine further additions (U.S. Patent Application No. 14/354110). FreePatentsOnline. Retrieved from https://www.freepatentsonline.com/y2014/0343313.html View Source
- [2] Wikipedia contributors. (2019, December 20). Phosphorochloridite. Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Phosphorochloridite View Source
